甘氨酸,N-(N-L-γ-谷氨酰-D-半胱氨酰)-

描述

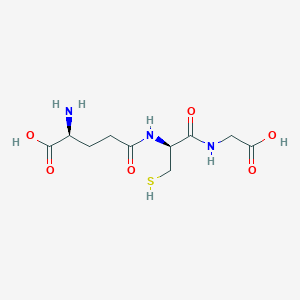

“Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)-”, also known as γ-glutamylcysteine (GGC), is a dipeptide found in animals, plants, fungi, some bacteria, and archaea . It has a relatively unusual γ-bond between the constituent amino acids, L-glutamic acid and L-cysteine . It is a key intermediate in the γ-glutamyl cycle first described by Meister in the 1970s . It is the most immediate precursor to the antioxidant glutathione .

Synthesis Analysis

GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an adenosine triphosphate (ATP) requiring reaction catalyzed by the enzyme glutamate-cysteine ligase (GCL, EC 6.3.2.2; formerly γ-glutamylcysteine synthetase) . The production of GGC is the rate-limiting step in glutathione synthesis .

Molecular Structure Analysis

The molecular formula of GGC is C8H14N2O5S . It has a relatively unusual γ-bond between the constituent amino acids, L-glutamic acid and L-cysteine .

Chemical Reactions Analysis

GGC is a key intermediate in the γ-glutamyl cycle . It is rapidly bonded with a glycine to form glutathione . This second and final reaction step in glutathione biosynthesis is catalyzed by the activity of the ATP-dependent glutathione synthetase enzyme .

Physical And Chemical Properties Analysis

GGC is a white, opaque crystal . It has a molar mass of 250.27 g/mol . Its log P value is -1.168, indicating its solubility in water .

科学研究应用

Piezoelectricity and Biocompatibility

Glycine, the simplest amino acid, is considered a promising functional biomaterial due to its excellent biocompatibility and strong out-of-plane piezoelectricity . Practical applications require glycine films to be manufactured with their strong piezoelectric polar 〈001〉 direction aligned with the film thickness .

Blood-Brain Barrier (BBB) Integrity

The activation of non-classical NMDA receptors by glycine impairs the barrier function of brain endothelial cells . This suggests that glycine plays a role in maintaining the integrity of the BBB, which is necessary to maintain homeostasis of the central nervous system (CNS) .

Neuroprotection

Glycine-induced NMDA receptor internalization provides neuroprotection . This suggests that glycine could have potential applications in the treatment of neurological diseases characterized by changes in the balance of neurotransmitter concentrations in the CNS .

4. Synthesis of Symmetric Amino Acid Derivatives Symmetric α-amino acid derivatives can be used for the synthesis of intermolecularly linked peptides such as dimer-type peptides, and modified peptides in which two amino acids are intramolecularly linked . This suggests that glycine could be used as a synthetic intermediate for the total synthesis of natural products and functional molecules .

Synthetic Polypeptides

Recent advances in amino acid N-carboxyanhydrides (NCAs) and synthetic polypeptides highlight the role of glycine in the chemistry, self-assembly, and biological applications of these materials . Glycine can be used in the preparation of well-defined novel polypeptides .

Organic Synthesis

Glycine can be used in the synthesis of unnatural α-amino acid derivatives . This suggests that glycine could be used in the development of new protocols for the arylation, alkylation, alkynylation, halogenation, alkoxylation, and acyloxylation of these amino acids .

作用机制

Target of Action

The primary targets of Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)-, also known as Glutathione (GSH), are reactive oxygen species (ROS) and enzymes involved in detoxification processes . GSH is a cofactor for some enzymes, including glutathione peroxidase .

Mode of Action

GSH participates in leukotriene synthesis and acts as a cofactor for the enzyme glutathione peroxidase . It plays a role in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It also participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .

Biochemical Pathways

GSH is involved in several biochemical pathways. It participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes . GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria .

Pharmacokinetics

The pharmacokinetics of GSH are complex due to its role in various biochemical processes. It is involved in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . .

Result of Action

The action of GSH results in the detoxification of harmful substances, reduction of oxidative stress, and maintenance of cellular health . It helps to maintain the redox balance within cells, which is crucial for cellular functions . GSH depletion may play a central role in inflammatory diseases and COVID-19 pathophysiology, host immune response, and disease severity and mortality .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GSH. Oxidative stress, for example, can lower GSH levels, affecting its ability to protect against cell and tissue damage . Therapies enhancing GSH could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19, and increasing GSH levels may prevent and subdue these diseases .

未来方向

Research is ongoing into the potential health benefits of GGC supplementation, particularly in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma, or episodes of poisoning . Further studies are needed to fully understand the potential of GGC in health and disease .

属性

IUPAC Name |

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303707 | |

| Record name | L-γ-Glutamyl-D-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- | |

CAS RN |

128960-77-0 | |

| Record name | L-γ-Glutamyl-D-cysteinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128960-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-γ-Glutamyl-D-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。